4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available compounds, and the synthesis may involve steps such as:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Allyloxy, benzoyl, hydroxy, isopropylphenyl, and methoxyethyl groups are introduced through various substitution and addition reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one include other pyrrolone derivatives with different substituents. Examples include:
- 4-(4-Methoxybenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-(2-ethoxyethyl)-1H-pyrrol-2(5H)-one
- 4-(4-Ethoxybenzoyl)-3-hydroxy-5-(4-ethylphenyl)-1-(2-propoxyethyl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
618077-36-4 |
---|---|
Molecular Formula |
C26H29NO5 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO5/c1-5-15-32-21-12-10-20(11-13-21)24(28)22-23(19-8-6-18(7-9-19)17(2)3)27(14-16-31-4)26(30)25(22)29/h5-13,17,23,28H,1,14-16H2,2-4H3/b24-22- |
InChI Key |
MNCZQSUJGQQEGP-GYHWCHFESA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)OCC=C)/O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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